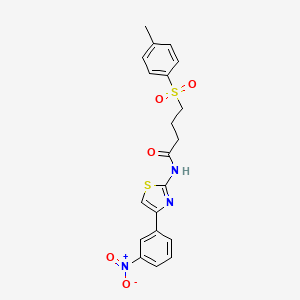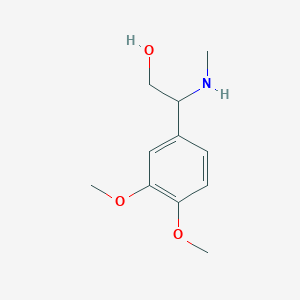
N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide is an organic compound that features a thiazole ring, a nitrophenyl group, and a tosylbutanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mecanismo De Acción
Target of Action
The compound N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide, also known as 4-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide, is a complex organic moleculeSimilar compounds have been studied for their pharmacological activities against various targets .
Mode of Action
Compounds with similar structures have been found to exhibit antimicrobial and antiproliferative activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes that inhibit microbial growth or cell proliferation.
Biochemical Pathways
Similar compounds have been found to have effects on various biochemical pathways, including those involved in microbial growth and cell proliferation .
Pharmacokinetics
A related compound, jm6, has been studied for its metabolism and pharmacokinetics .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antiproliferative activities , suggesting that this compound may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the corresponding phenylthiazole derivative.
Attachment of the Tosylbutanamide Moiety: The final step involves the coupling of the nitrophenylthiazole intermediate with tosylbutanamide using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as monoamine oxidase (MAO) and cholinesterase, which are targets for neurodegenerative diseases.
Biological Studies: The compound is studied for its antioxidant and antimicrobial properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole ring.
These compounds share the thiazole ring structure but differ in their functional groups and biological activities, highlighting the unique properties of this compound .
Propiedades
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-14-7-9-17(10-8-14)30(27,28)11-3-6-19(24)22-20-21-18(13-29-20)15-4-2-5-16(12-15)23(25)26/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWMRHAALVPUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2871599.png)
![3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2871600.png)
![(1R,5S,6S,7S)-7-Aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride](/img/structure/B2871603.png)
![Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2871608.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2871612.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2871615.png)

